molecular formula C14H22N4O B7094426 N-propyl-2-(4-pyrimidin-2-ylpiperidin-1-yl)acetamide

N-propyl-2-(4-pyrimidin-2-ylpiperidin-1-yl)acetamide

Cat. No.: B7094426
M. Wt: 262.35 g/mol
InChI Key: MXVCQSQDEQXJJQ-UHFFFAOYSA-N
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Description

N-propyl-2-(4-pyrimidin-2-ylpiperidin-1-yl)acetamide is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Properties

IUPAC Name

N-propyl-2-(4-pyrimidin-2-ylpiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-2-6-15-13(19)11-18-9-4-12(5-10-18)14-16-7-3-8-17-14/h3,7-8,12H,2,4-6,9-11H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVCQSQDEQXJJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1CCC(CC1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propyl-2-(4-pyrimidin-2-ylpiperidin-1-yl)acetamide typically involves the reaction of a piperidine derivative with a pyrimidine compound under specific conditions. One common method includes the use of a gold(I) complex as a catalyst and iodine(III) as an oxidizing agent . The reaction proceeds through the difunctionalization of a double bond, leading to the formation of the desired N-heterocycle.

Industrial Production Methods

Industrial production of this compound may involve multistep synthesis processes that ensure high yield and purity. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and solvent choice, are crucial for scaling up the production .

Chemical Reactions Analysis

Types of Reactions

N-propyl-2-(4-pyrimidin-2-ylpiperidin-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of N-oxide derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

N-propyl-2-(4-pyrimidin-2-ylpiperidin-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-propyl-2-(4-pyrimidin-2-ylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-propyl-2-(4-pyrimidin-2-ylpiperidin-1-yl)acetamide stands out due to its unique combination of a piperidine and pyrimidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

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